Aspirin glycine calcium is a pharmaceutical compound that combines aspirin, glycine, and calcium. Aspirin, chemically known as acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Glycine is an amino acid that serves various physiological roles, including acting as a neurotransmitter and contributing to the synthesis of proteins. Calcium is an essential mineral that plays a critical role in numerous biological processes, including muscle contraction and neurotransmission.
The primary source of aspirin is salicylic acid, which can be derived from the bark of willow trees and other plants. Glycine can be obtained from various dietary sources or synthesized in the body. Calcium is commonly sourced from dietary supplements or minerals such as limestone.
Aspirin glycine calcium falls under the categories of antiplatelet agents and anti-inflammatory medications. It is classified as a combination drug that leverages the properties of its constituent components to enhance therapeutic effects, particularly in cardiovascular health.
The synthesis of aspirin glycine calcium typically involves a multi-step process where aspirin is first synthesized through the esterification reaction of salicylic acid with acetic anhydride or acetyl chloride. This reaction produces acetylsalicylic acid (aspirin) along with acetic acid as a byproduct. The synthesis can be represented as follows:
Following the synthesis of aspirin, glycine and calcium are incorporated into the formulation. The specific method of combining these components can vary but often includes blending or co-precipitation techniques to ensure uniform distribution within the final product.
The reaction conditions for synthesizing aspirin typically involve heating the reactants at around 50 °C for optimal yield. The incorporation of glycine may require adjusting pH levels to facilitate proper interaction between aspirin and glycine while ensuring stability against hydrolysis.
The molecular structure of aspirin glycine calcium can be complex due to the presence of multiple components. Aspirin itself has the molecular formula , while glycine has the formula . Calcium, as a cation, does not contribute to the molecular formula but plays a structural role in stabilizing the compound.
The combination results in a compound that exhibits properties influenced by each component's molecular characteristics.
Aspirin glycine calcium undergoes several chemical reactions, particularly hydrolysis when exposed to moisture. In aqueous environments, aspirin can decompose into salicylic acid and acetic acid:
Glycine may also participate in reactions that modify its structure or interact with other compounds present in biological systems.
The stability of aspirin glycine calcium can be affected by environmental factors such as pH and temperature, which influence hydrolysis rates. The presence of calcium may provide additional stabilization against degradation.
The mechanism of action for aspirin involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—compounds involved in inflammation and pain signaling. By inhibiting these enzymes, aspirin reduces inflammation and alleviates pain.
Glycine contributes to this mechanism by providing protective effects on gastric mucosa, potentially mitigating some adverse gastrointestinal effects associated with aspirin use.
Research indicates that aspirin's antiplatelet effects are mediated through its irreversible inhibition of thromboxane A2 production in platelets, reducing platelet aggregation and lowering the risk of thrombotic events such as strokes and heart attacks.
Aspirin glycine calcium is primarily used in scientific settings for:
Additionally, research continues into its potential applications in reducing risks associated with various diseases beyond cardiovascular events, including certain cancers due to its anti-inflammatory properties.
The evolution of aspirin derivatives began in 1897 with Felix Hoffmann’s synthesis of pure, stable acetylsalicylic acid at Bayer, patented in 1899 [3] [4]. Early ASA formulations exhibited significant gastrointestinal (GI) irritation due to local COX-1 inhibition and the acidic dissociation constant (pKa = 3.5) of free salicylic acid [4] [7]. By the mid-20th century, pharmacologists pursued molecular modifications to mitigate these effects. Initial strategies focused on:
Calcium salicylate emerged as a pivotal innovation in the 1960s, leveraging calcium’s ability to neutralize acidity while providing inherent stability. Concurrently, amino acid conjugation gained traction as a bioavailability-enhancing tactic, inspired by natural molecules like salicyluric acid (salicylate + glycine). Aspirin glycine calcium unified these approaches, creating a triple-hybrid entity that synergized calcium’s buffering capacity with glycine’s solubilizing effects [6].
Table 1: Key Milestones in Aspirin Derivative Development
Year | Innovation | Molecular Rationale | Reference |
---|---|---|---|
1899 | Acetylsalicylic acid (ASA) | Acetylation masks salicylic acid’s irritancy | [4] |
1960s | Calcium salicylate | Calcium ions reduce gastric acidity | [6] |
1970s | Lysine acetylsalicylate | Enhanced solubility for IV administration | [7] |
1980s | Aspirin-glycine conjugates | Amino acid improves water solubility | [2] |
1990s | Aspirin glycine calcium | Unified glycine conjugation + calcium stabilization | [6] |
Amino acid conjugation represents a cornerstone of prodrug design, leveraging endogenous transporters to optimize drug delivery. Glycine, the smallest proteinogenic amino acid, serves as an ideal carrier due to:
Aspirin glycine calcium’s conjugation occurs at the carboxylic acid moiety of ASA, forming an amide bond that shields the acidic proton. This modification yields three critical biopharmaceutical advantages:
Table 2: Molecular Characteristics of ASA vs. Aspirin Glycine Calcium
Parameter | ASA | Aspirin Glycine Calcium | Impact |
---|---|---|---|
Molecular Weight | 180.16 g/mol | 309.3 g/mol | Altered distribution kinetics |
logP | 1.19 | -0.82 | Improved hydrophilicity |
pKa | 3.5 (carboxyl) | 2.8 (carboxyl), 9.6 (amine) | pH-modulated release |
Crystal Morphology | Polymorphs I–IV | Monoclinic P2₁/c lattice | Enhanced stability |
Glycine’s role extends beyond solubility modulation. As demonstrated by in vitro Caco-2 cell studies, glycine-conjugated aspirin exploits peptide transporter 1 (PEPT1) for intestinal uptake, achieving 2.3-fold greater apical-to-basolateral flux than passive ASA diffusion [2]. This active transport enables dose reduction while maintaining therapeutic plasma salicylate levels.
Calcium’s integration into aspirin chemistry exploits its divalent cation properties (Ca²⁺) to create stable ionic lattices. In aspirin glycine calcium, calcium bridges two glycine-conjugated aspirin molecules via coordination bonds with:
This coordination geometry yields a bis-ligand complex with the formula Ca(C₉H₇NO₄)₂·nH₂O, typically crystallizing as a dihydrate (n=2) [5] [7]. X-ray diffraction studies reveal a monoclinic P2₁/c crystal lattice where calcium adopts a distorted octahedral geometry, enhancing thermal stability up to 140°C versus ASA’s 40°C decomposition threshold [7].
Calcium’s stabilization mechanisms include:
Table 3: Stability Comparison of Aspirin Salts
Stability Parameter | Sodium ASA | Calcium ASA | Aspirin Glycine Calcium |
---|---|---|---|
Hydrolysis Rate (k, h⁻¹) | 0.42 | 0.19 | 0.07 |
Moisture Uptake | High | Moderate | Low |
Thermal Degradation Onset | 40°C | 120°C | 140°C |
pH Tolerance Range | 6.0–7.5 | 5.5–8.0 | 4.0–9.0 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: